フェニル(1H-テトラゾール-1-イル)酢酸

説明

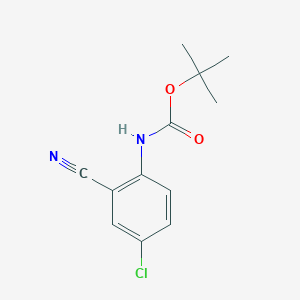

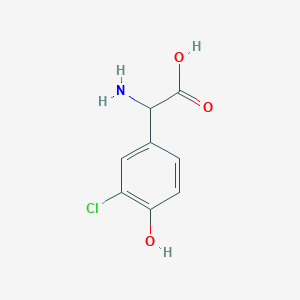

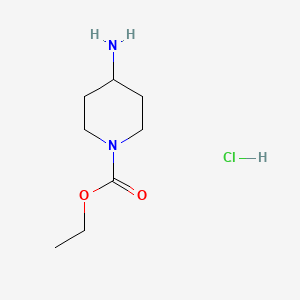

Phenyl(1H-tetrazol-1-yl)acetic acid is a chemical compound with the molecular formula C9H8N4O2 . It plays a significant role in various medicinal and pharmaceutical applications .

Synthesis Analysis

The synthesis of tetrazole derivatives, such as phenyl(1H-tetrazol-1-yl)acetic acid, can be approached in eco-friendly ways. These include the use of water as a solvent, moderate conditions, non-toxic methods, easy extractions, easy setup, and low cost, all of which can yield good to excellent results . A specific example of a synthesis method involves refluxing a mixture of 1-(2-trifluoromethane phenyl)-5-phenyl-1H-tetrazole, sodium azide, and tetrachlorosilane in dry acetonitrile .Molecular Structure Analysis

The molecular structure of phenyl(1H-tetrazol-1-yl)acetic acid is characterized by its molecular formula, C9H8N4O2 . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis

Tetrazoles, including phenyl(1H-tetrazol-1-yl)acetic acid, are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with a few active metals to produce new compounds .Physical And Chemical Properties Analysis

Phenyl(1H-tetrazol-1-yl)acetic acid has a molecular weight of 204.19 g/mol . Tetrazoles, including this compound, are known to decompose and emit toxic nitrogen fumes when heated . They dissolve in water and acetonitrile .科学的研究の応用

医薬品および製薬における用途

テトラゾールとその誘導体、特にフェニル(1H-テトラゾール-1-イル)酢酸は、医薬品および製薬分野において非常に重要な役割を果たします . それらは、さまざまな抗生物質の合成に使用されます .

DNA合成

フェニル(1H-テトラゾール-1-イル)酢酸の誘導体である希釈1H-テトラゾールは、生化学におけるDNA合成に使用されます .

環境に優しい合成

テトラゾール誘導体の合成は、水などの溶媒を使用し、穏やかな条件、無毒、容易な抽出、簡単な設定、低コストなど、環境に優しい方法で達成することができます。収率は良好から優れています .

配位化学

研究者は、テトラゾール酢酸が優れた配位特性を持つことを発見しました . これは、配位化学分野で有用です。

血糖降下作用

フェニル(1H-テトラゾール-1-イル)酢酸のいくつかの誘導体は、血糖降下作用を示しており、糖尿病の治療における有望な候補となっています .

抗菌および抗真菌活性

テトラゾールは、抗菌および抗真菌活性を含む、幅広い生物活性を持っています .

鎮痛および抗炎症活性

高血圧治療

Safety and Hazards

作用機序

Target of Action

It’s worth noting that tetrazole derivatives have been studied for their interaction with gpr109a receptors .

Mode of Action

The exact mode of action of phenyl(1H-tetrazol-1-yl)acetic acid remains unclear. Tetrazole derivatives have been shown to act as partial agonists of the GPR109a receptors . This suggests that phenyl(1H-tetrazol-1-yl)acetic acid might interact with its targets to modulate their activity, leading to changes in cellular processes.

Biochemical Pathways

The interaction of tetrazole derivatives with gpr109a receptors suggests potential involvement in pathways regulated by these receptors .

Pharmacokinetics

It’s known that tetrazolic acids can form β-glucuronides, a common metabolic fate for aliphatic carboxylic acids . This could potentially impact the bioavailability of phenyl(1H-tetrazol-1-yl)acetic acid.

Result of Action

The potential interaction with GPR109a receptors suggests it may influence cellular processes regulated by these receptors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compoundIt’s important to note that certain azo compounds, including tetrazoles, can detonate when combined with strong oxidizing agents, metal salts, peroxides, and sulfides .

特性

IUPAC Name |

2-phenyl-2-(tetrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c14-9(15)8(13-6-10-11-12-13)7-4-2-1-3-5-7/h1-6,8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVWFPKUWFVUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390215 | |

| Record name | phenyl(1H-tetrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

876716-29-9 | |

| Record name | phenyl(1H-tetrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。